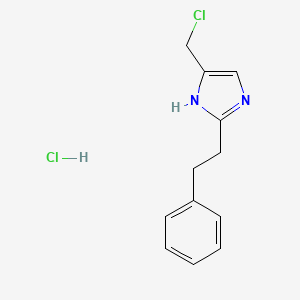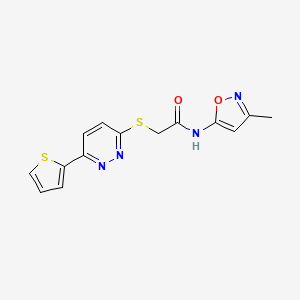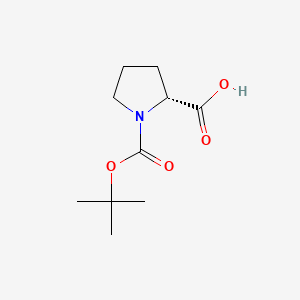
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride, also known as Clonidine hydrochloride, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. Clonidine hydrochloride is a potent alpha-2 adrenergic agonist, which means it stimulates the alpha-2 receptors in the body, leading to a decrease in sympathetic nervous system activity. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride involves the reaction of 2-phenylethylamine with glyoxal followed by reaction with hydrochloric acid and sodium cyanide to form 2-(2-phenylethyl)-4,5-dihydro-1H-imidazole-1-carbonitrile. This intermediate is then reacted with formaldehyde and hydrochloric acid to form 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride.
Starting Materials
2-phenylethylamine, glyoxal, hydrochloric acid, sodium cyanide, formaldehyde
Reaction
Step 1: Reaction of 2-phenylethylamine with glyoxal in the presence of hydrochloric acid to form 2-(2-phenylethyl)-4,5-dihydro-1H-imidazole-1-carbonitrile., Step 2: Reaction of 2-(2-phenylethyl)-4,5-dihydro-1H-imidazole-1-carbonitrile with formaldehyde and hydrochloric acid to form 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride.
Wirkmechanismus
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride acts by stimulating alpha-2 adrenergic receptors in the brain and peripheral nervous system, leading to a decrease in sympathetic nervous system activity. This results in a decrease in heart rate, blood pressure, and anxiety.
Biochemische Und Physiologische Effekte
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of norepinephrine and epinephrine in the body, leading to a decrease in sympathetic nervous system activity. 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride has also been shown to increase the levels of growth hormone and prolactin in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride in lab experiments is its well-established mechanism of action and pharmacokinetics. It is also readily available and relatively inexpensive. However, one of the limitations of using 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride is its potential for off-target effects due to its non-specific binding to other receptors.
Zukünftige Richtungen
There are several future directions for the research on 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride. One area of research is the development of more specific alpha-2 adrenergic agonists with fewer off-target effects. Another area of research is the investigation of the potential use of 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride in the treatment of other medical conditions, such as neuropathic pain and post-traumatic stress disorder. Additionally, research could be conducted to investigate the potential use of 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride in combination with other medications for the treatment of various medical conditions.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride has been extensively studied in scientific research for its potential therapeutic effects in various medical conditions. It has been shown to be effective in reducing blood pressure, anxiety, and symptoms of ADHD. 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride hydrochloride has also been studied for its potential use in the treatment of opioid and alcohol withdrawal symptoms.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCQXVZNRJTIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(N2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-2-hydroxy-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B2455274.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2455275.png)
![ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2455277.png)

![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone](/img/structure/B2455284.png)
![2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2455285.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2455287.png)

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)
![Methyl (E)-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl-propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2455294.png)

